molecular formula C15H15NOS B263302 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide

3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide

货号 B263302
分子量: 257.4 g/mol
InChI 键: LIVYZUZBJHNTOR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide, also known as MSB or TAK-659, is a potent inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the development and activation of B-cells, which are important components of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies and autoimmune diseases.

作用机制

3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide inhibits BTK by binding to the active site of the enzyme, which prevents its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide also induces apoptosis in B-cells by activating the caspase cascade and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical studies. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by macrophages and dendritic cells. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide can also suppress the activation of T-cells, which are involved in the pathogenesis of autoimmune diseases. In addition, 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide can enhance the function of regulatory T-cells, which play a critical role in maintaining immune tolerance.

实验室实验的优点和局限性

3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for specific inhibition of B-cell signaling pathways. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide also has good pharmacokinetic properties, including high oral bioavailability and long half-life, which make it suitable for in vivo studies. However, 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has some limitations, including its potential off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies.

未来方向

There are several future directions for the research on 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide, including the evaluation of its efficacy and safety in clinical trials for various diseases, such as B-cell malignancies, autoimmune diseases, and inflammatory disorders. The combination of 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide with other anticancer agents or immunomodulators may also be explored to enhance its therapeutic efficacy. In addition, the development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties may provide new opportunities for the treatment of B-cell disorders.

合成方法

The synthesis of 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide involves several steps, including the reaction of 2-bromo-4-methylthiophenol with 3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 3-amino-4-methylbenzoic acid. The final step involves the acylation of the amine group with 3-methylbenzoyl chloride. The purity of the final product can be achieved by recrystallization or column chromatography.

科学研究应用

3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide can inhibit BTK activity and downstream signaling pathways, leading to apoptosis and inhibition of cell proliferation. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax, in preclinical studies.

属性

产品名称

3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide

分子式

C15H15NOS

分子量

257.4 g/mol

IUPAC 名称

3-methyl-N-(2-methylsulfanylphenyl)benzamide

InChI

InChI=1S/C15H15NOS/c1-11-6-5-7-12(10-11)15(17)16-13-8-3-4-9-14(13)18-2/h3-10H,1-2H3,(H,16,17)

InChI 键

LIVYZUZBJHNTOR-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2SC

规范 SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2SC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。